4,6-Dimethyl-2-benzofurancarboxylic acid

Description

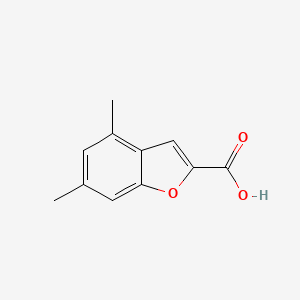

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-3-7(2)8-5-10(11(12)13)14-9(8)4-6/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPIRYIQTPHBCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(OC2=C1)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901274001 | |

| Record name | 4,6-Dimethyl-2-benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77037-40-2 | |

| Record name | 4,6-Dimethyl-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77037-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethyl-2-benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethyl benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.249.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 4,6 Dimethyl 2 Benzofurancarboxylic Acid

The specific physicochemical properties of 4,6-Dimethyl-2-benzofurancarboxylic acid are not extensively documented in dedicated academic studies. However, based on its chemical structure, certain properties can be inferred and are available from chemical supplier databases.

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molar Mass | 190.2 g/mol |

Data sourced from ChemBK. researchgate.net

Synthesis and Characterization

Retrosynthetic Analysis of the this compound Skeleton

A logical retrosynthetic analysis of this compound suggests several key disconnections. The most common strategies for constructing the benzofuran ring involve the formation of one of the C-O or C-C bonds of the furan (B31954) ring.

One primary disconnection is at the C(2)-C(3) bond, which can lead back to a substituted phenol and a two-carbon synthon. Another common approach is the disconnection of the C(7a)-O bond, which typically starts from a substituted benzene (B151609) derivative. A plausible retrosynthetic pathway for this compound could start from 3,5-dimethylphenol (B42653). This starting material can be ortho-formylated or acylated to introduce a functional group that can then be used to construct the furan ring.

For instance, a Perkin-like condensation approach would involve the reaction of a salicylaldehyde (B1680747) derivative with an acetic anhydride (B1165640) equivalent. Alternatively, a Williamson ether synthesis followed by an intramolecular cyclization is another viable route. The retrosynthetic strategy is depicted below:

| Target Molecule | Key Disconnections | Precursors |

| This compound | C(2)-C(3) and C(3a)-C(4) bonds | 2-Hydroxy-3,5-dimethylbenzaldehyde and a C2 synthon (e.g., diethyl bromomalonate) |

| C(2)-O and C(3)-C(3a) bonds | 3,5-Dimethylphenol and a propiolate derivative |

Classical Synthetic Routes to 2-Carboxybenzofurans

Traditional methods for the synthesis of 2-carboxybenzofurans have been well-established, providing a foundation for the synthesis of a wide array of derivatives.

The Fischer indole (B1671886) synthesis is a classic method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. While directly named for indole synthesis, analogous acid-catalyzed cyclization strategies for the synthesis of benzofurans from suitably substituted precursors can be considered. However, the direct application of the Fischer indole synthesis mechanism to the formation of benzofurans is not a standard or commonly employed method. The core of the Fischer indole synthesis relies on the specific rearrangement of a hydrazone, a transformation not readily replicated with the oxygen-containing analogues required for benzofuran formation. Therefore, this specific named reaction is not a primary route to the target molecule.

Palladium-catalyzed reactions have become a powerful tool for the synthesis of heterocyclic compounds, including benzofurans. These methods often offer high efficiency and functional group tolerance. One common approach involves the coupling of a substituted phenol with an alkyne, followed by cyclization.

For the synthesis of this compound, a potential route would involve the Sonogashira coupling of 2-iodo-3,5-dimethylphenol (B12504862) with a protected propargyl alcohol, followed by oxidation and cyclization. Alternatively, palladium-catalyzed oxidative annulation between a phenol and an alkenylcarboxylic acid can yield 2,3-disubstituted benzofurans. nih.gov The reaction of 3,5-dimethylphenol with an appropriate α,β-unsaturated carboxylic acid in the presence of a palladium catalyst could potentially lead to the desired product, although regioselectivity can be a challenge. nih.gov

A general scheme for a palladium-catalyzed synthesis of a 2,3-disubstituted benzofuran is shown below:

| Starting Materials | Catalyst System | Product |

| Substituted Phenol, Alkenylcarboxylic Acid | Pd(OAc)₂, Ligand, Oxidant | 2,3-Disubstituted Benzofuran |

In a specific example, the synthesis of various benzofuran derivatives has been achieved through palladium-catalyzed oxidative C-H/C-H annulation of phenols and terminal alkynes. This approach avoids the need for pre-functionalized starting materials.

Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step, minimizing waste and purification steps. Several MCRs have been developed for the synthesis of benzofuran derivatives.

A one-pot synthesis of highly substituted benzofurans can be achieved through a palladium/copper-catalyzed Ugi-azide multicomponent reaction coupled with an intramolecular cyclization. rsc.org While this specific example leads to a tetrazole-benzofuran hybrid, the principle of combining multiple components in a single pot to construct the benzofuran core is applicable. rsc.org For the synthesis of this compound, a hypothetical MCR could involve the reaction of 2-hydroxy-3,5-dimethylbenzaldehyde, an isocyanide, and a suitable carboxylic acid component.

A reported microwave-assisted multicomponent protocol for the synthesis of benzofuran-2-carboxamides involves the reaction of 2'-hydroxyacetophenones, α-chloroacetyl chloride, and various amines. kcl.ac.uk This could be adapted by using a suitable starting material to generate the carboxylic acid.

| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product Type |

| 2'-Hydroxyacetophenone | α-Chloroacetyl chloride | Amine | Microwave, Base | Benzofuran-2-carboxamide (B1298429) |

Modern and Green Chemistry Approaches in the Synthesis of this compound

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient methods.

Microwave-assisted organic synthesis has gained significant attention due to its ability to dramatically reduce reaction times, increase yields, and often lead to cleaner reactions. A particularly relevant method for the synthesis of the target molecule is the microwave-assisted Perkin rearrangement.

This method involves the conversion of 3-halocoumarins into benzofuran-2-carboxylic acids. nih.gov The reaction proceeds via a base-catalyzed ring fission of the coumarin (B35378), followed by an intramolecular attack of the resulting phenoxide on the vinyl halide to form the benzofuran ring. nih.gov This approach has been shown to be highly efficient under microwave irradiation, with reaction times as short as 5 minutes and yielding excellent yields of the desired benzofuran-2-carboxylic acids. nih.gov

To apply this to the synthesis of this compound, one would need to first synthesize the corresponding 3-bromo-5,7-dimethylcoumarin from 3,5-dimethylphenol.

| Starting Coumarin | Reaction Conditions | Product | Yield |

| 3-Bromo-5,7-dimethylcoumarin (hypothetical) | NaOH, Ethanol, Microwave (300W, 5 min) | This compound | High (expected) |

Another microwave-assisted approach involves the reaction of o-hydroxyacetophenones or salicylaldehydes with ethyl bromoacetate (B1195939) in the presence of a base, leading to substituted benzofuran derivatives. researchgate.net This method offers a convenient and rapid synthesis with high yields. researchgate.net

Flow Chemistry Techniques for Enhanced Reaction Control

While a specific flow chemistry synthesis for this compound has not been detailed in the literature, the principles of flow chemistry can be applied to enhance the control and efficiency of the synthetic steps, particularly the Perkin rearrangement.

Microwave-assisted organic synthesis, which shares some principles with flow chemistry in terms of rapid heating and precise temperature control, has been shown to significantly expedite the Perkin rearrangement of 3-bromocoumarins to benzofuran-2-carboxylic acids. researchgate.netnih.gov Reaction times can be reduced from hours to minutes with high yields. researchgate.net This suggests that a continuous-flow reactor, where the reaction mixture is passed through a heated and pressurized zone, could offer similar benefits in terms of reaction time, scalability, and safety.

Furthermore, the use of tube-in-tube gas-permeable membrane reactors has demonstrated efficient carboxylation of Grignard reagents with CO2 gas in a continuous flow setup. durham.ac.uk While not directly applicable to the Perkin rearrangement, this technology highlights the potential of flow chemistry for handling gaseous reagents and performing multi-step sequences in an automated fashion, which could be adapted for other synthetic routes to benzofuran derivatives.

Biocatalytic Transformations and Enzymatic Routes for Analogous Structures

The application of biocatalysis and enzymatic routes for the synthesis of benzofuran derivatives is an emerging area of research, driven by the demand for greener and more selective chemical processes. While no specific biocatalytic route for this compound has been reported, studies on analogous structures provide insights into the potential of this approach.

For example, a biocatalytic application of a membrane-bound coumarin C-glucosyltransferase has been utilized in the synthesis of coumarin and benzofuran C-glucosides. In one instance, synthesized coumarin C-glycosides were subsequently cyclized in the presence of sodium hydroxide (B78521), followed by acidification, to yield novel carboxylic acid substituted benzofuran derivatives. nih.gov This demonstrates the potential of combining enzymatic transformations with traditional chemical steps to access complex benzofuran structures.

The development of specific enzymes, such as carboxylate reductases, could also offer a future pathway for the direct and selective reduction of a carboxylic acid group on a pre-formed benzofuran scaffold, should alternative synthetic strategies be pursued.

Chemo-, Regio-, and Stereoselective Control in the Synthesis of this compound and its Analogs

Achieving the desired substitution pattern on the benzofuran ring is a critical aspect of the synthesis. In the proposed route for this compound, regioselectivity is primarily established during the initial Pechmann condensation.

The reaction of a phenol with a β-ketoester under acidic conditions generally proceeds with the formation of the new ring at the position ortho to the hydroxyl group that is sterically less hindered and electronically activated. wikipedia.org In the case of p-cresol (B1678582) (4-methylphenol), the condensation with ethyl acetoacetate (B1235776) is directed to the positions ortho to the hydroxyl group. The presence of the methyl group at the 4-position influences the regiochemical outcome, leading to the formation of 4,6-dimethylcoumarin.

The subsequent bromination at the 3-position of the coumarin ring is also a regioselective process. The Perkin rearrangement itself is a rearrangement of the coumarin scaffold to a benzofuran, and thus the substitution pattern established in the coumarin precursor is largely translated to the final benzofuran product.

Stereoselectivity is not a factor in the synthesis of this compound as the molecule is achiral. However, for the synthesis of chiral benzofuran analogs, stereoselective methods would be required, which could involve the use of chiral catalysts or starting materials.

Process Optimization and Scale-up Considerations in Academic Synthesis

The optimization of a synthetic route in an academic setting often focuses on improving yields, reducing reaction times, and simplifying purification procedures. For the synthesis of this compound, several parameters can be optimized.

In the Pechmann condensation, the choice of acid catalyst, reaction temperature, and reaction time can be varied to maximize the yield of the coumarin intermediate. nih.govrsc.org For the bromination step, the choice of brominating agent and reaction conditions can be optimized to achieve high regioselectivity and yield.

The Perkin rearrangement can be optimized by adjusting the base concentration, solvent, and temperature. The use of microwave irradiation has been shown to be a significant optimization for this step, dramatically reducing the reaction time. researchgate.net

For scaling up the synthesis, several factors need to be considered. The exothermic nature of the Pechmann condensation with sulfuric acid requires careful temperature control, which can be more challenging on a larger scale. The use of a dropping funnel and an efficient cooling bath is crucial. The work-up procedure, involving the pouring of the reaction mixture into a large volume of ice water, also needs to be managed safely. The purification of the intermediates and the final product by recrystallization may require larger volumes of solvents and appropriate glassware. The scalability of microwave-assisted reactions can be addressed by using dedicated large-scale microwave reactors or by transitioning to a continuous flow process. durham.ac.uk

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, decarboxylation, reduction, and oxidation.

The conversion of carboxylic acids to esters and amides is a fundamental transformation in organic synthesis. These reactions typically proceed via activation of the carboxyl group.

Esterification: The esterification of this compound with an alcohol can be achieved under acidic conditions, a process known as Fischer esterification. nih.govresearchgate.net The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack of the alcohol. nih.govresearchgate.net The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess or water is removed as it is formed. nih.gov

Alternatively, reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can be used to facilitate the esterification of carboxylic acids with alcohols under milder conditions. researchgate.net

Amidation: The formation of amides from this compound and an amine generally requires the activation of the carboxylic acid. Common methods include the use of coupling agents or the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. For instance, benzofuran-2-carboxamide derivatives have been synthesized from the corresponding carboxylic acids. rsc.org Direct amidation by heating the carboxylic acid with an amine is also possible, sometimes with the aid of a catalyst.

Table 1: Representative Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | General Conditions |

|---|---|---|---|---|

| This compound | Methanol | Methyl 4,6-dimethyl-2-benzofurancarboxylate | H₂SO₄ (catalytic) | Reflux |

| This compound | Ethanol | Ethyl 4,6-dimethyl-2-benzofurancarboxylate | DMTMM, N-methylmorpholine | Room Temperature |

This table presents plausible reactions based on general chemical principles of carboxylic acids and their derivatives.

Decarboxylation is the removal of a carboxyl group as carbon dioxide (CO₂). While simple carboxylic acids are generally stable to heat, decarboxylation is facilitated by the presence of an electron-withdrawing group at the β-position to the carboxyl group. In the case of 2-benzofurancarboxylic acids, the furan ring itself can influence this reaction.

The decarboxylation of benzofuran-2-carboxylic acid to form benzofuran can be achieved by heating. The mechanism for the thermal decarboxylation of similar heteroaromatic carboxylic acids often involves a cyclic transition state. For β-keto acids, decarboxylation proceeds through a six-membered cyclic transition state, leading to an enol intermediate that tautomerizes to the corresponding ketone. While this compound is not a β-keto acid in the traditional sense, the electronic nature of the benzofuran ring may facilitate the loss of CO₂ upon heating. The reaction is often catalyzed by acids or bases.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds by deprotonation of the carboxylic acid by the hydride reagent, followed by reduction of the resulting carboxylate salt. Borane (BH₃) is another effective reagent for the reduction of carboxylic acids.

Oxidation: The carboxylic acid group is generally resistant to further oxidation under standard conditions as the carbon atom is already in a high oxidation state. However, under forcing conditions, oxidative degradation of the entire molecule may occur. Specific oxidative reactions targeting the carboxyl group without affecting the benzofuran ring are not commonly reported for this class of compounds.

Electrophilic and Nucleophilic Substitution Reactions on the Benzofuran Ring System

The benzofuran ring is an aromatic system that can undergo electrophilic substitution reactions. The presence of the fused furan ring and the substituents (methyl groups and the carboxylic acid) will direct the position of incoming electrophiles. The electron-rich nature of the benzofuran ring generally favors electrophilic attack.

Nitration: Aromatic nitration is a classic electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. The regioselectivity of nitration on the this compound ring would be complex. The activating methyl groups would direct the incoming nitro group to the ortho and para positions relative to them (positions 5 and 3, 7 respectively), while the deactivating carboxylic acid group would direct it to the meta position (positions 5 and 7). Computational studies on the nitration of substituted benzenes have shown that predicting the isomer distribution can be challenging and is highly dependent on the nature of the substituents.

Sulfonation: Sulfonation of aromatic rings is typically performed using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). The reaction is reversible, which can be a useful feature in organic synthesis. Similar to nitration, the position of sulfonation on the this compound ring will be governed by the directing effects of the existing substituents. The sulfonic acid group would likely be introduced at one of the available positions on the benzene ring (5 or 7), influenced by the activating methyl groups.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Bromination | Br₂/FeBr₃ | 3-Bromo-4,6-dimethyl-2-benzofurancarboxylic acid or 5/7-Bromo-4,6-dimethyl-2-benzofurancarboxylic acid | The 3-position is activated by the furan oxygen. The 5 and 7 positions are activated by the methyl groups. |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-4,6-dimethyl-2-benzofurancarboxylic acid or 7-Nitro-4,6-dimethyl-2-benzofurancarboxylic acid | The activating methyl groups and deactivating carboxylic acid group both direct to the 5 and 7 positions. |

This table is based on established principles of electrophilic aromatic substitution and the known directing effects of substituents. Experimental verification for this compound is not available in the searched literature.

Friedel-Crafts Acylation/Alkylation Analogues

The Friedel-Crafts reaction is a cornerstone of electrophilic aromatic substitution, and its application to the benzofuran scaffold is influenced by the directing effects of the existing substituents. khanacademy.orgorganic-chemistry.orgmasterorganicchemistry.com In this compound, the benzene ring is activated by two methyl groups at positions 4 and 6, which are ortho- and para-directing. Conversely, the 2-carboxylic acid group is deactivating, pulling electron density from the furan ring and, by extension, the entire bicyclic system.

Electrophilic attack on the benzene portion of the molecule is generally favored over the furan ring in benzofurans. The directing effects of the substituents on the benzene ring would guide incoming electrophiles. The C7 position is activated by the C6-methyl group (ortho) and the furan oxygen. The C5 position is activated by both the C4- and C6-methyl groups (ortho and para, respectively). The C3 position on the furan ring is another potential site for electrophilic attack, though it is deactivated by the adjacent carboxylic acid.

In a study on the acetylation of 2,3-dimethylbenzofuran, it was found that substitution occurred predominantly on the benzene ring at the C6 position. rsc.orgrsc.org This suggests that even with the furan ring being electron-rich, electrophilic substitution on the benzene ring is competitive. For this compound, the positions most susceptible to Friedel-Crafts reactions would likely be C5 and C7, due to the activating influence of the methyl groups.

Table 1: Predicted Regioselectivity in Friedel-Crafts Reactions of this compound

| Position | Activating/Deactivating Groups | Predicted Reactivity |

| C3 | Deactivated by C2-COOH | Low |

| C5 | Activated by C4-CH₃ (ortho) and C6-CH₃ (para) | High |

| C7 | Activated by C6-CH₃ (ortho) and furan oxygen | High |

Reactions Involving the Methyl Substituents

The methyl groups attached to the benzofuran ring can undergo functionalization through radical mechanisms, most commonly via free-radical halogenation. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) is a standard method for brominating benzylic positions.

In a study involving 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone, bromination with NBS resulted in the formation of a bromomethyl derivative. mdpi.com This indicates that the methyl groups on the benzofuran ring are susceptible to radical substitution. It is plausible that either the C4-methyl or the C6-methyl group of this compound could be selectively functionalized under such conditions, leading to the corresponding bromomethyl derivatives. These intermediates are valuable for further synthetic transformations. Research on halogenated benzofuran derivatives has shown that the position of the halogen can be a critical determinant of biological activity. nih.gov

The methyl substituents on the aromatic ring can be oxidized to various functional groups, such as aldehydes, carboxylic acids, or alcohols, using appropriate oxidizing agents. The specific outcome depends on the reagent and reaction conditions.

Studies on the oxidation of alkyl-substituted benzofurans have shown that the furan ring itself is susceptible to oxidation. For instance, the oxidation of 2-methylbenzofuran (B1664563) and 3-methylbenzofuran (B1293835) with hydrogen peroxide, catalyzed by Mn(III) porphyrins, leads to the formation of epoxides which can undergo further reactions. mdpi.comresearchgate.net Similarly, oxidation of alkyl-substituted tetrahydrobenzofurans with m-chloroperbenzoic acid (m-CPBA) also proceeds via epoxidation of the furan ring. montana.edu

Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, under vigorous conditions, could potentially oxidize the methyl groups to carboxylic acids. However, the furan ring's sensitivity to oxidation presents a significant challenge for the selective oxidation of the methyl groups. Milder and more selective oxidizing agents would be required to favor transformation of the alkyl groups while preserving the benzofuran core.

Cycloaddition Reactions and Pericyclic Processes Involving the Furan Ring

The furan ring in benzofuran can participate in cycloaddition reactions, although its aromatic character makes it less reactive than furan itself. The most common of these is the Diels-Alder reaction, where the furan ring can act as a diene. researchgate.net

However, the aromatic stabilization of the benzofuran system means that it is generally a reluctant diene. Research on intramolecular Diels-Alder reactions where a diene is tethered to a benzofuran ring showed that the cycloaddition across the aromatic benzofuran did not occur without significant activation. acs.orgnih.gov The electron-withdrawing carboxylic acid group at the C2 position of this compound would further decrease the electron density of the furan ring, making it even less reactive in normal electron-demand Diels-Alder reactions. Conversely, this deactivation might enhance its reactivity as a dienophile or in inverse electron-demand Diels-Alder reactions, although such examples are less common for benzofurans. The benzofuran ring can also undergo [2+2] cycloadditions, but not typically [4+2] cycloadditions. youtube.com

Metal-catalyzed Transformations and Cross-Coupling Reactions

Modern synthetic chemistry has increasingly focused on the direct functionalization of C-H bonds, and these methods are applicable to heterocyclic systems like benzofurans. acs.orgnih.gov Metal catalysts, particularly those based on palladium, rhodium, and cobalt, are often employed for this purpose. icchafoundation.org.in

For this compound, the carboxylic acid group can act as a directing group for ortho C-H activation. This would favor the functionalization of the C3 position of the benzofuran ring. While the C3 position is electronically deactivated, the chelation assistance provided by the carboxylic acid to a metal center can overcome this barrier, enabling reactions like arylation, alkylation, or acylation at this site.

Additionally, the C-H bonds on the benzene ring, specifically at C5 and C7, are potential sites for activation. The development of catalysts and directing group strategies allows for high regioselectivity in C-H functionalization reactions. For example, palladium-catalyzed methods have been developed for the synthesis of benzofurans via C-H activation/oxidation tandem reactions. nih.gov Various transition metal-catalyzed approaches have been reviewed for the synthesis of substituted benzofurans. mdpi.comresearchgate.netresearchgate.netnih.gov

Table 2: Potential C-H Activation Sites and Directing Group Influence

| Position | Directing Group | Potential Catalyst | Predicted Outcome |

| C3 | C2-COOH | Pd, Rh, Co | Ortho-functionalization (e.g., arylation, alkylation) |

| C5 | - | Pd, Ru | Functionalization possible, less directed |

| C7 | - | Pd, Ru | Functionalization possible, less directed |

Arylation and Vinylation Reactions

The functionalization of benzofuran scaffolds, including arylation and vinylation, is a critical area of research for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. These reactions typically involve transition-metal catalysis, most notably with palladium complexes.

For a compound like this compound, direct C-H arylation or vinylation on the benzofuran core would likely be directed by the existing functional groups. The carboxylic acid group at the 2-position could be transformed into a more reactive functional group, such as a halide, to facilitate cross-coupling reactions.

Hypothetical Arylation/Vinylation Data:

Below is a hypothetical data table illustrating potential outcomes for palladium-catalyzed cross-coupling reactions of a derivative of this compound. This data is based on known reactivity patterns of similar benzofuran systems.

| Entry | Coupling Partner | Catalyst System | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)2 / SPhos | Toluene | 85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl2(dppf) | Dioxane | 88 |

| 3 | Styrene | Pd(PPh3)4 | DMF | 75 |

| 4 | n-Butyl acrylate | Pd(OAc)2 / P(o-tol)3 | Acetonitrile | 80 |

Table 1: Hypothetical results for arylation and vinylation reactions.

Photochemical and Electrochemical Reactivity of this compound

The photochemical and electrochemical behavior of this compound is expected to be influenced by the extended π-system of the benzofuran ring.

Photochemical Reactivity: Upon absorption of UV light, benzofurans can undergo various photochemical reactions, including [2+2] cycloadditions and photosensitized oxidations. The presence of the carboxylic acid group might influence the excited-state properties and subsequent reaction pathways. For instance, decarboxylation upon irradiation could be a possible transformation, leading to the formation of 4,6-dimethylbenzofuran.

Electrochemical Reactivity: The electrochemical properties would be characterized by the oxidation potential of the electron-rich benzofuran ring and the reduction potential of the carboxylic acid group. Cyclic voltammetry would be a key technique to study these processes, revealing information about the stability of radical cations and anions formed upon electron transfer. The methyl groups, being electron-donating, would likely lower the oxidation potential compared to unsubstituted benzofuran-2-carboxylic acid.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the mechanisms of reactions involving this compound would rely heavily on kinetic and spectroscopic analyses.

Kinetic Studies: Kinetic experiments, such as monitoring reaction rates under varying concentrations of reactants and catalysts, would provide insights into the reaction order and the rate-determining step. For instance, in a palladium-catalyzed cross-coupling reaction, kinetic analysis could help to elucidate whether the rate-limiting step is oxidative addition, transmetalation, or reductive elimination.

Spectroscopic Studies: Spectroscopic techniques are invaluable for identifying reaction intermediates and characterizing transition states.

NMR Spectroscopy (¹H, ¹³C): In-situ NMR monitoring could allow for the direct observation of intermediates in a reaction mixture.

Mass Spectrometry (MS): High-resolution mass spectrometry would be crucial for identifying products and potential byproducts, confirming molecular weights and elemental compositions.

Infrared (IR) and UV-Vis Spectroscopy: These techniques can be used to follow the progress of a reaction by monitoring the disappearance of starting material and the appearance of product, particularly changes in the carbonyl stretch of the carboxylic acid or shifts in the UV absorption maximum due to changes in the conjugation of the π-system.

A hypothetical study on the hydrolysis of an ester derived from this compound could generate the following kinetic data:

| [Ester] (M) | [NaOH] (M) | Initial Rate (M/s) |

| 0.01 | 0.1 | 1.5 x 10⁻⁴ |

| 0.02 | 0.1 | 3.0 x 10⁻⁴ |

| 0.01 | 0.2 | 3.0 x 10⁻⁴ |

Table 2: Hypothetical kinetic data for the hydrolysis of a methyl 4,6-dimethyl-2-benzofurancarboxylate.

This data would suggest that the reaction is first order in both the ester and the hydroxide, consistent with a typical saponification mechanism.

Derivatization and Structural Modification of 4,6 Dimethyl 2 Benzofurancarboxylic Acid

Synthesis of Carboxylic Acid Derivatives (Esters, Amides, Hydrazides, Anhydrides, Acyl Halides)

The carboxylic acid moiety is readily converted into a variety of functional groups. Standard activation of the carboxylic acid, often by conversion to an acyl chloride, facilitates these transformations. nih.govnih.gov For instance, treatment with oxalyl chloride or thionyl chloride in an appropriate solvent like dichloromethane (B109758) (DCM) yields the highly reactive 4,6-dimethyl-2-benzofuranoyl chloride. nih.gov

This acyl chloride is a versatile intermediate for synthesizing other derivatives:

Esters: Esterification can be achieved by reacting the parent carboxylic acid with an alcohol under acidic conditions or by reacting the acyl chloride with an alcohol. For example, reacting the acid with dimethyl sulphate can produce the corresponding methyl ester. nih.gov

Amides: Amides are synthesized by reacting the acyl chloride with ammonia (B1221849) or a primary/secondary amine. nih.govnih.gov A general procedure involves the dropwise addition of an aqueous ammonia solution or a specific amine to the acyl chloride in a solvent like DCM. nih.gov

Hydrazides: The synthesis of hydrazides would typically involve the reaction of the corresponding ester (e.g., methyl 4,6-dimethyl-2-benzofuran-carboxylate) with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol.

Anhydrides: Symmetric anhydrides can be prepared by treating the carboxylic acid with a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC), while mixed anhydrides can be formed from the reaction of the carboxylate salt with a different acyl halide.

Acyl Halides: As mentioned, acyl chlorides are key intermediates, synthesized using reagents like oxalyl chloride or thionyl chloride. nih.govnih.gov

Table 1: Synthesis of Carboxylic Acid Derivatives

| Derivative | Reagents | General Method |

|---|---|---|

| Acyl Chloride | Oxalyl chloride or Thionyl chloride | The carboxylic acid is suspended in a solvent like DCM, and the reagent is added, often with a catalytic amount of DMF. The mixture is stirred until the reaction is complete. nih.gov |

| Amide | Acyl chloride, Ammonia or Amine | The amine or ammonia is added to a solution of the pre-formed acyl chloride. The reaction is typically stirred at room temperature. nih.gov |

| Ester | Dimethyl sulphate or Alcohol/Acid | The carboxylic acid is reacted with dimethyl sulphate, or with an alcohol in the presence of an acid catalyst, and heated. nih.gov |

Functionalization of the Benzofuran (B130515) Core

The benzofuran nucleus itself is a target for modification, allowing for the introduction of new functionalities that can significantly alter the molecule's electronic and steric properties.

The benzofuran ring can undergo electrophilic substitution and modern cross-coupling reactions.

Halogenation: Bromination is a common modification. For instance, reacting a benzofuran-3-carboxylic acid derivative with bromine in acetic acid can introduce a bromine atom onto the benzene (B151609) ring portion of the scaffold. nih.gov For 4,6-dimethyl-2-benzofurancarboxylic acid, positions C5 and C7 are potential sites for halogenation.

C-H Arylation: Palladium-catalyzed C-H activation provides a powerful method for introducing aryl or heteroaryl groups. nih.gov Research on other benzofuran-2-carboxamides has shown that the C3 position is particularly amenable to functionalization. nih.govchemrxiv.org Using a directing group like 8-aminoquinoline (B160924) (8-AQ) attached as an amide, a palladium catalyst can selectively install aryl groups from aryl halides at the C3 position. nih.govchemrxiv.org

Building additional rings onto the benzofuran framework leads to more complex, rigid structures. One approach involves synthesizing a precursor that can undergo an intramolecular cyclization to form a new fused ring. A relevant strategy is seen in the synthesis of benzodifuran systems, where a bromo derivative of a coumarin (B35378) is cyclized in ethanolic potassium hydroxide (B78521) to form a second furan (B31954) ring fused to the initial benzene ring. nih.gov This type of strategy could be adapted to create polycyclic systems derived from this compound.

Modification of Methyl Groups for Complex Architectures

The two methyl groups at the C4 and C6 positions are not merely passive substituents; they can be chemically altered to build more elaborate molecular structures.

Halogenation: The benzylic protons of the methyl groups are susceptible to free-radical halogenation. Using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) in a solvent like carbon tetrachloride can convert a methyl group into a bromomethyl group (-CH₂Br). nih.gov Research on related benzofurans has demonstrated the successful bromination of a methyl group at the C2 position using NBS. nih.gov This bromomethyl intermediate is highly valuable for further substitution reactions, allowing the introduction of nucleophiles to create ethers, esters, and other functional groups.

Oxidation: Under controlled conditions, the methyl groups could be oxidized to formyl groups or carboxylic acid groups, providing additional handles for derivatization.

Development of Probes and Linkers for Supramolecular Assemblies

While specific use of this compound as a probe or linker is not extensively documented, its synthetic versatility makes it an excellent candidate for such applications.

Probes: The functionalization pathways described above allow for the attachment of fluorophores or other reporter groups. For example, the amide or ester derivatives could be formed using an amine- or alcohol-containing dye. Alternatively, a functional group introduced onto the benzofuran core (e.g., via C-H activation) could serve as an attachment point.

Linkers: The rigid benzofuran scaffold is ideal for constructing linkers for metal-organic frameworks (MOFs) or other supramolecular structures. The carboxylic acid provides a natural coordination site for metal ions. By introducing another functional group at a different position on the molecule (e.g., by oxidizing the C6-methyl group to a second carboxylic acid), a bifunctional linker can be created.

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Research

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms and metabolic pathways.

Deuteration of Methyl Groups: A common method for deuterating methyl groups attached to an aromatic ring involves using a strong base in a deuterated solvent. For example, treating a precursor molecule with potassium t-butoxide in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can replace the methyl protons with deuterium (B1214612), yielding -CD₃ groups. nih.gov

Deuteration of the Aromatic Ring: Specific protons on the aromatic ring can be replaced with deuterium through various methods, including acid- or base-catalyzed exchange or through the reduction of a halogenated intermediate. For instance, an aryl bromide can be converted to its deuterated analogue via lithium-halogen exchange followed by quenching with D₂O.

Incorporation of ¹³C or ¹⁵N: Carbon-13 or Nitrogen-15 can be incorporated by using labeled starting materials in the synthesis. For example, using ¹⁵N-labeled ammonia or amines in the synthesis of amides (Section 4.1) would produce ¹⁵N-labeled amide derivatives.

Table 2: Methods for Isotopic Labeling

| Labeling Site | Isotope | Reagents and Conditions | Example Application |

|---|---|---|---|

| Methyl Groups | Deuterium (²H) | Potassium t-butoxide, DMSO-d₆, heat | Mechanistic studies of reactions involving the methyl groups. nih.gov |

| Aromatic Ring | Deuterium (²H) | D₂ gas, Pd/C catalyst (for reduction of an unsaturated bond or dehalogenation) | Probing C-H activation mechanisms. nih.gov |

| Carboxamide | Nitrogen-15 (¹⁵N) | Acyl chloride, ¹⁵NH₃ or R-¹⁵NH₂ | NMR-based structural and binding studies. |

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. For 4,6-dimethyl-2-benzofurancarboxylic acid, a suite of NMR experiments is essential to assign the chemical shifts of all protons and carbons and to establish the bonding framework and through-space interactions.

2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Probing Connectivity and Proximity

Two-dimensional (2D) NMR techniques are instrumental in deciphering the complex spin systems present in this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would establish the connectivity between the aromatic protons on the benzene (B151609) ring and any potential couplings involving the methyl groups, although the latter is less likely unless there is through-space coupling.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is crucial for conformational analysis. For instance, NOESY can reveal the spatial proximity between the methyl groups and adjacent protons on the benzofuran (B130515) ring system, helping to define the preferred orientation of the substituents.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). HSQC is invaluable for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For this compound, HMBC correlations would be expected between the methyl protons and the carbons of the benzene ring, as well as between the aromatic protons and the carboxylic acid carbon. researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| H3 | ~7.0-7.2 | C2, C3a, C4 | H5, H7 | |

| H5 | ~7.1-7.3 | C4, C6, C7 | H3, 4-CH₃ | |

| H7 | ~7.4-7.6 | C5, C6, C7a | H3 | |

| 4-CH₃ | ~2.3-2.5 | C3a, C4, C5 | H5 | |

| 6-CH₃ | ~2.4-2.6 | C5, C6, C7 | H5, H7 | |

| COOH | ~11-13 | - | - | |

| C2 | - | ~160-165 | H3 | |

| C3 | - | ~110-115 | H3 | |

| C3a | - | ~150-155 | H3, 4-CH₃ | |

| C4 | - | ~130-135 | H5, 4-CH₃ | |

| C5 | - | ~125-130 | H5, H7, 6-CH₃ | |

| C6 | - | ~135-140 | H5, H7, 6-CH₃ | |

| C7 | - | ~120-125 | H5, H7 | |

| C7a | - | ~155-160 | H7 | |

| 4-CH₃ | - | ~15-20 | 4-CH₃ | |

| 6-CH₃ | - | ~20-25 | 6-CH₃ | |

| COOH | - | ~165-170 | - |

Note: The predicted chemical shifts are illustrative and based on data from related benzofuran structures. Actual values may vary.

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can probe the structure in its crystalline form. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystal lattices. For this compound, ssNMR could reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, and the packing of the molecules in the crystal.

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. nih.govresearchgate.net For this compound, obtaining suitable crystals would allow for the precise determination of bond lengths, bond angles, and torsion angles. This data would confirm the planarity of the benzofuran ring system and reveal the orientation of the carboxylic acid and dimethyl substituents. researchgate.net Furthermore, X-ray crystallography would elucidate the crystal packing, showing how the molecules arrange themselves in the solid state through intermolecular forces like hydrogen bonds and π-π stacking. researchgate.net

Table 2: Illustrative Crystallographic Data for a Benzofuran Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 975.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.35 |

Note: This data is hypothetical and serves as an example of what could be obtained from an X-ray crystallographic study.

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isotope Ratio Studies

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are used to study the fragmentation pathways of ions, which can provide valuable structural information. nih.gov For this compound, electrospray ionization (ESI) or electron ionization (EI) could be used to generate the molecular ion. Subsequent fragmentation in an MS/MS experiment would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O) and cleavages of the methyl groups. nih.govresearchgate.net The fragmentation pattern can help to confirm the substitution pattern on the benzofuran core. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. walshmedicalmedia.comnih.govjyoungpharm.org For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching vibrations. jyoungpharm.orgnih.gov Raman spectroscopy, being complementary to FT-IR, would be particularly useful for observing the vibrations of the non-polar bonds in the aromatic ring system.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O stretch | 1720-1680 |

| Aromatic Ring | C=C stretch | 1600-1450 |

| Aromatic Ring | C-H stretch | 3100-3000 |

| Benzofuran | C-O-C stretch | 1250-1050 |

| Methyl Groups | C-H stretch | 2960-2850 |

Chiroptical Spectroscopy (CD, ORD) if Chirality is Introduced or Relevant to Derivatives

The parent molecule, this compound, is achiral. Therefore, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would not be applicable for its direct analysis. However, if chiral derivatives of this compound were to be synthesized, or if it were to form complexes with chiral molecules, then CD and ORD spectroscopy would become essential tools for determining the absolute configuration and studying the stereochemical aspects of these interactions. nih.gov

Theoretical and Computational Studies on 4,6 Dimethyl 2 Benzofurancarboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to provide information about electron distribution, molecular energies, and other electronic properties.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) is a powerful computational method that determines the electronic structure of a molecule by focusing on its electron density rather than its complex many-electron wavefunction. For a molecule like 4,6-Dimethyl-2-benzofurancarboxylic acid, DFT would be employed to:

Optimize the molecular geometry: To find the most stable three-dimensional arrangement of atoms (the ground state geometry).

Calculate electronic energies: To determine the total energy of the molecule, which is crucial for predicting its stability and reactivity.

Investigate excited states: Using Time-Dependent DFT (TD-DFT), researchers can model how the molecule responds to the absorption of light, predicting its UV-Vis absorption spectrum and exploring its photochemical properties.

A typical DFT study on this molecule would involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to provide a balance between computational cost and accuracy.

Ab Initio Calculations of Molecular Orbitals and Reactivity Indices

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more intensive than DFT, they can offer higher accuracy. For this compound, ab initio calculations such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) would be used to:

Determine molecular orbitals: To visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals are critical for understanding the molecule's ability to donate or accept electrons.

Calculate reactivity indices: Based on the HOMO and LUMO energies, one can derive key reactivity descriptors.

Table 1: Key Reactivity Indices Derived from Molecular Orbital Energies

| Reactivity Index | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

Conformational Analysis and Potential Energy Surfaces

The presence of a rotatable bond between the carboxylic acid group and the benzofuran (B130515) ring means that this compound can exist in different spatial orientations or conformations. A conformational analysis would involve:

Scanning the potential energy surface (PES): This is done by systematically rotating the dihedral angle of the carboxylic acid group relative to the benzofuran ring and calculating the energy at each step.

Identifying stable conformers: The minima on the PES correspond to the most stable conformations of the molecule.

Determining rotational barriers: The energy maxima on the PES represent the energy barriers for rotation between different conformers.

This analysis is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions involving this compound. This would entail:

Identifying reactants, products, and intermediates: The structures and energies of all species involved in the reaction are calculated.

Locating transition states: A transition state is the highest energy point along the reaction coordinate. Its structure is characterized by having exactly one imaginary vibrational frequency.

Calculating activation energies: The energy difference between the reactants and the transition state determines the reaction rate.

For example, one could model the deprotonation of the carboxylic acid or its esterification reaction to understand the energetic feasibility and mechanism of these processes.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the presence of a magnetic field, it is possible to predict the NMR chemical shifts. These predicted spectra are invaluable for confirming the structure of synthesized compounds.

Vibrational Frequencies: The vibrational modes of the molecule can be calculated, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. This allows for the assignment of specific spectral features to the stretching and bending of particular bonds.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | ~3500-3600 |

| Carbonyl (C=O) | C=O stretch | ~1700-1750 |

| Aromatic Ring | C=C stretch | ~1500-1600 |

| Methyl Group | C-H stretch | ~2900-3000 |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations typically model a molecule in the gas phase, molecular dynamics (MD) simulations can be used to study its behavior in a more realistic environment, such as in a solvent. An MD simulation of this compound would involve:

Creating a simulation box: The molecule would be placed in a box filled with solvent molecules (e.g., water or an organic solvent).

Simulating molecular motion: The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate how the atoms move over time.

Analyzing intermolecular interactions: MD simulations can reveal how the molecule interacts with the surrounding solvent molecules, for example, through hydrogen bonding between the carboxylic acid group and water. This provides insight into its solubility and how the solvent might influence its conformation and reactivity.

By tracking the trajectory of the molecule and the solvent over nanoseconds or even microseconds, researchers can gain a detailed understanding of its dynamic behavior and its interactions with its environment.

Rational Design of New Synthetic Methodologies and Derivatives using Computational Tools

The rational design of novel synthetic pathways and the creation of new derivatives of a target molecule are significantly enhanced by the use of computational tools. These methods allow for the in-silico evaluation of reaction mechanisms, prediction of reactivity, and the exploration of a vast chemical space for derivatives with desired properties. For a molecule like this compound, computational approaches could theoretically be applied in several ways.

Designing Novel Synthetic Routes

Computational chemistry can be instrumental in devising new and efficient synthetic strategies. For instance, Density Functional Theory (DFT) calculations can be used to model potential reaction pathways for the synthesis of the benzofuran ring system. By calculating the activation energies and reaction thermodynamics of different proposed routes, chemists can identify the most energetically favorable and, therefore, most likely to be successful in the laboratory. This can save significant time and resources by avoiding less viable synthetic approaches.

While general methods for the synthesis of benzofuran-2-carboxylic acids are known, often involving the cyclization of substituted phenols, specific computational studies to optimize the synthesis of the 4,6-dimethyl analog are not presently available. nih.gov

Designing Novel Derivatives

Computational tools are also pivotal in the rational design of new derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are commonly used to predict the biological activity of novel compounds. If a particular biological target for this compound were identified, these methods could be employed to design derivatives with enhanced potency or selectivity.

For example, molecular docking simulations could be used to predict how different derivatives of this compound would bind to the active site of a target protein. This information can guide the modification of the parent molecule to improve its interaction with the target, leading to a more effective therapeutic agent.

Although the rational design of derivatives for other benzofuran compounds has been reported, there is no specific information available for this compound. nih.gov

Data on Computationally Designed Derivatives

As there are no published studies on the rational design of derivatives for this compound, no data tables of computationally designed derivatives with predicted properties can be presented at this time. The generation of such a table would require a dedicated computational study, which has not yet been undertaken by the scientific community.

Applications and Role in Advanced Chemical Science Non Biological

Utilization as a Building Block in Complex Organic Synthesis

As a substituted benzofuran (B130515), 4,6-Dimethyl-2-benzofurancarboxylic acid is categorized commercially as a heterocyclic building block. The carboxylic acid functional group provides a reactive handle for a variety of chemical transformations, such as amidation, esterification, or reduction to an alcohol, which are fundamental reactions in multi-step synthesis.

There is currently no specific information available in scientific literature detailing the use of this compound as a direct precursor for the synthesis of any known natural product skeletons. While the broader benzofuran-2-carboxylic acid scaffold is a component of some natural products, the specific 4,6-dimethyl substitution pattern has not been identified in this context in the available research.

The synthesis of advanced synthetic intermediates is a primary application for compounds like this compound. The carboxylic acid can be converted into an acid chloride or activated ester, facilitating coupling reactions to introduce new functionalities. For instance, the related benzofuran-2-carboxylic acid has been used to synthesize elaborate benzofuran-2-carboxamide (B1298429) derivatives through palladium-catalyzed C-H arylation and transamidation reactions. chemicalbook.com While not specifically demonstrated for the 4,6-dimethyl derivative, this illustrates the potential synthetic utility of this class of compounds.

Integration into Novel Catalytic Systems

The integration of benzofuran derivatives into catalytic systems is an area of chemical research.

There are no specific research findings that describe the use of this compound in ligand design for organometallic catalysis. The development of ligands often requires specific electronic and steric properties to influence the outcome of a catalytic reaction, and while the benzofuran structure could be incorporated into a ligand scaffold, no such examples for this specific compound are documented.

The carboxylic acid moiety of this compound allows it to function as a Brønsted acid catalyst in certain reactions. However, there is no specific research available that details its application in organocatalysis or as a specialized acid-base catalyst.

Applications in Material Science Research

Some commercial suppliers categorize this compound for use in material science. The rigid, aromatic structure of the benzofuran core could potentially be incorporated into polymers or other organic materials to influence their electronic or photophysical properties. However, there are no specific studies or detailed research findings in the available literature that demonstrate the application of this compound in the development of new materials.

Precursor for Advanced Polymer Synthesis (e.g., polyesters, polyamides with specific architectures)

The synthesis of advanced polymers often relies on bifunctional monomers that can undergo condensation reactions. In principle, this compound could serve as a monomer in the synthesis of certain polymers. For instance, its carboxylic acid group can react with alcohols or amines to form ester or amide linkages, respectively, which are the foundational bonds for polyesters and polyamides.

The broader field of bio-based polymers has seen extensive research into furan-based polyesters, particularly those derived from 2,5-furandicarboxylic acid (FDCA), as a sustainable alternative to petroleum-based plastics. mdpi.comrsc.orgresearchgate.net These furanic-aliphatic polyamides and polyesters are noted for their potential as high-performance materials. nih.gov While these studies focus on the furan (B31954) dicarboxylic acid, they establish a precedent for the use of furan-containing carboxylic acids in polymer science. The principles of polycondensation and the characterization of the resulting polymers from these studies could be extrapolated to predict the behavior of polymers incorporating the this compound moiety. The inclusion of the benzofuran structure would be expected to impart rigidity and potentially unique thermal or mechanical properties to the polymer backbone.

Development of Analytical Reagents and Probes (non-biological sensing)

The development of new analytical reagents and probes is crucial for advancements in chemical sensing. As mentioned previously, benzofuran derivatives have been utilized as fluorescent chemosensors for the detection of metal ions. researchgate.net The principle behind these sensors is the change in the photophysical properties of the benzofuran fluorophore upon binding to an analyte. It is conceivable that this compound could be chemically modified to create a selective probe for a specific analyte. The carboxylic acid group provides a convenient handle for attaching other functional groups that could enhance selectivity and sensitivity. For example, a related compound, benzofuran-6-carboxylic acid, is used as a key component in a high-performance liquid chromatography (HPLC) detection method. chemicalbook.com

Future Research Directions and Unaddressed Challenges Pertaining to 4,6 Dimethyl 2 Benzofurancarboxylic Acid

Exploration of Unconventional Synthetic Routes

Traditional methods for synthesizing benzofuran-2-carboxylic acids often involve multi-step sequences. Future research should prioritize the development of more efficient and unconventional synthetic strategies to access 4,6-Dimethyl-2-benzofurancarboxylic acid.

One promising avenue is the application of transition-metal-catalyzed cyclization reactions . Methodologies utilizing palladium frontiersin.orgyoutube.com and copper nih.gov catalysts for the intramolecular cyclization of appropriately substituted phenols and alkynes could be adapted. For instance, the Sonogashira coupling of a 3,5-dimethylphenol (B42653) derivative with a suitable propiolate ester, followed by a palladium- or copper-catalyzed cyclization, could offer a direct route.

Furthermore, C-H activation/functionalization strategies represent a state-of-the-art approach. Research into rhodium-catalyzed annulation of 3,5-dimethylphenol with functionalized acetylenes could provide a highly atom-economical pathway to the desired benzofuran (B130515) scaffold.

Microwave-assisted organic synthesis (MAOS) is another area ripe for exploration. The application of microwave irradiation to classical condensation reactions, such as the reaction between 3,5-dimethylsalicylaldehyde and a suitable two-carbon synthon, could dramatically reduce reaction times and improve yields.

Finally, photocatalysis offers a green and mild alternative for constructing the benzofuran ring. acs.org Investigating the use of light-mediated reactions to forge the key C-O and C-C bonds of the benzofuran system from readily available precursors could lead to novel and sustainable synthetic methods. acs.org

Investigation of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of the this compound core is largely uncharted territory. Understanding its behavior in various chemical transformations is crucial for unlocking its full potential as a building block in organic synthesis.

Future studies should focus on the selective functionalization of the benzofuran ring . The electronic nature of the 4,6-dimethyl substitution pattern will influence the regioselectivity of electrophilic aromatic substitution reactions. A systematic study of halogenation, nitration, and Friedel-Crafts reactions would provide valuable insights into the directing effects of the existing substituents.

The carboxylic acid group at the 2-position and the methyl groups at the 4- and 6-positions offer multiple handles for further chemical modification . The carboxylic acid can be converted to a variety of derivatives, such as esters, amides, and acid chlorides, opening up possibilities for nucleophilic acyl substitution reactions. youtube.comyoutube.com The methyl groups could potentially undergo radical functionalization or oxidation to introduce further complexity.

Exploration of the participation of the benzofuran ring in cycloaddition reactions is another intriguing area. researchgate.netresearchgate.netchemrxiv.org Investigating its behavior as a diene or dienophile in Diels-Alder reactions, or its participation in [2+2] cycloadditions, could lead to the synthesis of novel polycyclic architectures with interesting properties.

The development of organometallic complexes derived from this compound could also unveil novel reactivity. youtube.com For example, the formation of lithium, magnesium, or zinc derivatives could enable cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions.

Harnessing Advanced Computational Methods for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the properties and reactivity of molecules. For this compound, where experimental data is scarce, computational studies can provide invaluable guidance for future experimental work.

DFT calculations can be employed to predict a range of molecular properties, including:

| Predicted Property | Relevance |

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles. |

| Electronic Properties | HOMO-LUMO energy gap, ionization potential, electron affinity. |

| Spectroscopic Data | Predicted NMR, IR, and UV-Vis spectra to aid in characterization. |

| Reaction Mechanisms | Elucidation of transition states and reaction pathways. |

Specifically, DFT studies can be used to:

Predict the regioselectivity of electrophilic and nucleophilic substitution reactions by calculating the electron density at different positions of the benzofuran ring. mdpi.com

Model the transition states of potential pericyclic reactions , such as cycloadditions, to predict their feasibility and stereochemical outcomes.

Investigate the electronic structure of potential polymers and materials derived from this compound to predict their conductivity, and optical properties. researchgate.net

Simulate the interaction of the molecule with biological targets or material surfaces , providing insights for potential applications in drug design or materials science.

Development of Sustainable and Economically Viable Synthetic Strategies

For any chemical compound to find widespread application, the development of sustainable and economically viable synthetic routes is paramount. Future research on this compound should address these critical aspects.

Key areas for investigation include:

Catalysis with Earth-Abundant Metals: Replacing precious metal catalysts (e.g., palladium, rhodium) with more abundant and less toxic alternatives like iron, copper, or zinc would significantly improve the sustainability of the synthesis. nih.gov

Use of Green Solvents: Exploring the use of water, supercritical CO2, or bio-based solvents instead of traditional volatile organic compounds (VOCs) would reduce the environmental impact of the synthetic process.

Atom Economy: Designing synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, minimizes waste generation. Tandem or one-pot reactions are particularly attractive in this regard. nih.gov

Renewable Feedstocks: Investigating the possibility of deriving the starting materials for the synthesis of this compound from renewable resources, such as biomass, would be a significant step towards a circular chemical economy.

Expanding the Scope of Non-Biological Applications in Emerging Chemical Fields

While benzofuran derivatives are well-known for their biological activities, the potential of this compound in non-biological applications remains largely untapped. nih.gov Future research should aim to explore its utility in emerging chemical fields, particularly in materials science.

The benzofuran scaffold is a known component in materials for organic electronics . frontiersin.orgnih.govresearchgate.netacs.orgnih.govnih.govresearchgate.net The specific substitution pattern of this compound could impart desirable electronic and photophysical properties. Potential applications to be investigated include:

Organic Light-Emitting Diodes (OLEDs): The molecule could be functionalized and incorporated as an emissive layer, a host material, or a charge-transporting layer in OLED devices.

Organic Field-Effect Transistors (OFETs): Polymers or small molecules derived from this benzofuran could be explored as the semiconductor layer in OFETs. frontiersin.orgnih.govresearchgate.netacs.orgnih.govnih.govresearchgate.net

Organic Photovoltaics (OPVs): The electron-rich nature of the benzofuran ring suggests its potential use as a donor material in bulk heterojunction solar cells. nih.gov

Sensors: The carboxylic acid group provides a convenient anchor point for immobilization onto surfaces, making it a candidate for the development of chemical or biological sensors.

Interdisciplinary Research Opportunities with Physics and Engineering (e.g., new material design)

The unique properties of this compound can be fully realized through interdisciplinary collaborations with physicists and engineers. Such partnerships can bridge the gap between molecular design and functional device fabrication.

Key areas for interdisciplinary research include:

New Material Design and Synthesis: Chemists can synthesize novel polymers and functional materials based on the this compound scaffold. The properties of these materials can then be tailored based on feedback from physicists and engineers. For example, modifying the substituents on the benzofuran ring can tune the HOMO/LUMO levels, which is critical for optimizing the performance of electronic devices. acs.org

Device Fabrication and Characterization: Engineers can incorporate these new materials into devices such as transistors, solar cells, and sensors. frontiersin.org Physicists can then characterize the performance of these devices and provide a fundamental understanding of the underlying physical processes, such as charge transport and light absorption/emission.

Computational Modeling and Simulation: Collaborative efforts between computational chemists, physicists, and engineers can lead to the development of predictive models that can accelerate the discovery of new materials with desired properties. These models can simulate everything from the electronic structure of a single molecule to the performance of a complete device.

By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound and pave the way for its application in next-generation technologies.

Q & A

Q. What mechanistic studies elucidate the compound’s interaction with enzymatic targets (e.g., cyclooxygenase or cytochrome P450)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes.

- In Vitro Assays : Measure IC50 values in enzyme inhibition assays (e.g., fluorometric or colorimetric readouts). Validate with site-directed mutagenesis to identify critical residues .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.